4-benzoylphenyl dimethylsulfamate

Description

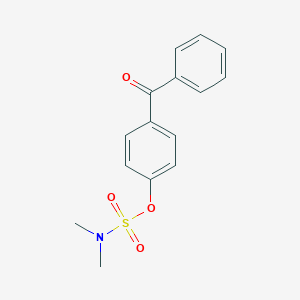

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-benzoylphenyl) N,N-dimethylsulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-16(2)21(18,19)20-14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVMNXZWLQVFUCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes for 4-Benzoylphenyl Dimethylsulfamate

The established pathway to this compound involves two principal stages: the synthesis of the 4-hydroxybenzophenone (B119663) core structure and the subsequent addition of the dimethylsulfamate moiety.

4-Hydroxybenzophenone is a critical intermediate in the synthesis of this compound and other industrially significant compounds. medchemexpress.comijraset.com Its synthesis has been accomplished through various methods, with the Friedel-Crafts acylation being a classical and widely studied route. This reaction typically involves the acylation of phenol (B47542) with a benzoylating agent in the presence of a catalyst.

Common synthetic routes to 4-hydroxybenzophenone include:

Friedel-Crafts Acylation: This is a traditional method involving the reaction of phenol with benzoylating agents such as p-chlorobenzoyl chloride, p-chlorobenzoic acid, or benzoyl chloride. ijraset.comchemicalbook.com The reaction is promoted by catalysts, which have evolved from corrosive and polluting options like anhydrous aluminum chloride and hydrofluoric acid to more environmentally friendly solid acid catalysts. ijraset.com

Fries Rearrangement: An alternative pathway involves the esterification of phenol followed by a Fries rearrangement, which can be catalyzed by substances like cesium-substituted heteropoly acid supported on clay. medchemexpress.com

Suzuki-Miyaura Cross-Coupling: A more modern approach involves the palladium-catalyzed cross-coupling of 4-hydroxyphenylboronic acid with benzoyl chloride. chemicalbook.com This method can be enhanced through the use of microwave irradiation to accelerate the reaction. chemicalbook.com

Oxidation of 4-Benzylphenols: An undecorated Co(OAc)₂-catalyzed aerobic oxidation system can transform 4-benzylphenols into the corresponding 4-hydroxybenzophenones. researchgate.net

The choice of synthetic route can significantly impact the yield and selectivity, particularly concerning the formation of the desired para-isomer (4-hydroxybenzophenone) over the ortho-isomer (2-hydroxybenzophenone).

Interactive Table: Comparison of Synthetic Routes to 4-Hydroxybenzophenone

| Synthetic Method | Reactants | Catalyst | Key Advantages/Features | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | Phenol + p-Chlorobenzoylchloride | K-10 Clay-Supported Iron Chloride | Eco-friendly catalyst, high yield (97%), simple workup. ijraset.com | ijraset.com |

| Friedel-Crafts Acylation | Phenol + Benzoic Anhydride | Zeolite H-beta | Solvent-free, high phenol conversion, good para-selectivity. researchgate.net | researchgate.net |

| Suzuki-Miyaura Coupling | 4-Hydroxyphenylboronic acid + Benzoyl chloride | Pd₂(dba)₃ | Can be performed under microwave irradiation for rapid synthesis. chemicalbook.com | chemicalbook.com |

| Fries Rearrangement | Phenyl benzoate (B1203000) (formed in situ) | Cesium Substituted Heteropoly Acid on Clay | Single-step synthesis from phenol via esterification and rearrangement. medchemexpress.com | medchemexpress.com |

The conversion of the 4-hydroxybenzophenone intermediate to the final product is achieved through a sulfamoylation reaction. This involves the formation of a sulfamate (B1201201) ester by reacting the phenolic hydroxyl group with a sulfamoylating agent.

The most common method for this transformation is the reaction of the phenol with N,N-dimethylsulfamoyl chloride in the presence of a suitable base, such as triethylamine, in an appropriate solvent like methylene (B1212753) chloride. googleapis.com This is a well-established procedure for creating dimethylsulfamate esters from alcohols and phenols. googleapis.com

Recent advancements in sulfamoylation chemistry offer alternative reagents that may provide advantages in terms of stability, handling, and reaction conditions:

Hexafluoroisopropyl sulfamate (HFIPS): This bench-stable solid reagent reacts with a wide range of alcohols and phenols under mild conditions. organic-chemistry.orgresearchgate.net The primary byproduct is hexafluoroisopropanol, which simplifies product isolation. researchgate.net

Activated Aryl Sulfamates: Electron-deficient aryl sulfamates can act as activated group transfer reagents for the sulfamoylation of alcohols, a reaction catalyzed by the simple organic base N-methylimidazole. organic-chemistry.orgresearchgate.net

Triphenylphosphine (B44618) Ditriflate Activation: An alternative strategy involves the activation of sulfamic acid salts with triphenylphosphine ditriflate, followed by nucleophilic attack from the phenol. acs.org

Interactive Table: Sulfamoylation Reagents and Methods

| Reagent | Catalyst/Base | Conditions | Key Features | Reference |

|---|---|---|---|---|

| N,N-Dimethylsulfamoyl chloride | Triethylamine | Typically in a solvent like methylene chloride. | Standard, widely used method for dimethylsulfamates. googleapis.com | googleapis.com |

| Hexafluoroisopropyl sulfamate (HFIPS) | Base (e.g., DBU) | Mild reaction conditions. | Bench-stable, solid reagent; simple workup. organic-chemistry.orgresearchgate.net | organic-chemistry.orgresearchgate.net |

| Electron-deficient aryl sulfamates | N-Methylimidazole | Mild conditions. | Catalytic method with good selectivity for primary over secondary alcohols. organic-chemistry.org | organic-chemistry.org |

Optimizing the synthesis of this compound involves systematically refining reaction parameters for both the precursor synthesis and the sulfamoylation step to maximize yield and purity while minimizing costs and environmental impact.

For the synthesis of the 4-hydroxybenzophenone precursor, studies have demonstrated significant yield improvements through optimization. For instance, in the Friedel-Crafts acylation of phenol using a K-10 clay-supported iron catalyst, the yield of the chlorinated analogue was optimized by adjusting the reaction temperature and the amount of catalyst used. A catalyst loading of 1.0 g per 0.05 mole of phenol at a temperature of 40°C was found to be optimal, achieving a 97% yield. ijraset.com

General strategies for reaction optimization include:

Screening of Catalysts: Evaluating different catalysts and their loadings.

Solvent Selection: Choosing a solvent that provides good solubility for reactants while facilitating the reaction.

Temperature and Time: Adjusting the reaction temperature and duration to ensure complete conversion without promoting side reactions or product decomposition.

Stoichiometry: Varying the molar ratios of reactants and reagents.

Design of Experiments (DoE): Employing statistical methods like DoE can efficiently identify optimal conditions by simultaneously varying multiple factors, leading to a comprehensive understanding of the reaction landscape. researchgate.netmdpi.com

These principles are applicable to the sulfamoylation step as well, where screening different bases, solvents, and sulfamoylating agents can lead to enhanced yields and process efficiency. researchgate.net

Novel Approaches in Sulfamate Ester and Related Benzoylphenyl Compound Synthesis

The field of synthetic chemistry is continually evolving, with a strong emphasis on developing more efficient, selective, and sustainable methods.

The development of novel catalytic systems is a cornerstone of modern synthetic chemistry, aiming to improve efficiency and reduce the environmental impact of chemical transformations.

In the synthesis of the 4-hydroxybenzophenone precursor, significant progress has been made in replacing traditional homogeneous catalysts.

Zeolites: H-beta zeolites have proven to be highly effective for the benzoylation of phenol, offering high conversion rates and superior performance compared to other zeolites like H-Y. researchgate.net

Clay-Supported Catalysts: Montmorillonite K-10 clay supporting various metal chlorides (Fe³⁺, Zn²⁺, Al³⁺, etc.) serves as an effective, heterogeneous, and recyclable catalyst for Friedel-Crafts acylation. ijraset.com

Magnetic Nanoparticle Catalysts: Lewis acids loaded onto magnetic nanoparticles represent an innovative approach, allowing for easy catalyst separation and recycling using a magnetic field. patsnap.com

For the sulfamoylation step and related esterifications, new catalytic strategies are also emerging:

Organocatalysis: The use of simple organic molecules like N-methylimidazole to catalyze sulfamoylation represents a move away from potentially problematic metal-based catalysts. organic-chemistry.org Chiral guanidines have been developed as bifunctional catalysts for enantioselective reactions involving sulfamates, showcasing the potential of organocatalysis in this area. acs.org

Novel Inorganic Catalysts: Materials like calcium sulfate (B86663) whiskers are being explored as low-cost, efficient, and recyclable catalysts for general esterification reactions. google.com

Green chemistry principles are increasingly guiding the development of new synthetic routes to minimize environmental impact. nih.govacs.org These principles focus on waste prevention, atom economy, use of safer chemicals and solvents, and energy efficiency. nih.govacs.org

Key green strategies relevant to the synthesis of benzoylphenyl compounds include:

Use of Heterogeneous Catalysts: As mentioned, solid acid catalysts like zeolites and clay-supported metals are central to greener syntheses of 4-hydroxybenzophenone. ijraset.comresearchgate.net Their main advantages are ease of separation from the reaction mixture, potential for recycling, and reduced corrosivity (B1173158) and pollution compared to traditional Lewis acids. ijraset.com

Solvent-Free Reactions: Performing reactions in the absence of a solvent ("dry media" conditions) is a primary goal of green chemistry as it eliminates a major source of chemical waste. nih.govwjpmr.com The synthesis of 4-hydroxybenzophenone from phenol and benzoic acid can be conducted without a solvent, significantly improving its environmental profile. researchgate.net

Use of Safer Solvents: When solvents are necessary, the focus is on using environmentally benign options like water or recyclable ionic liquids. nih.gov For example, green processes for synthesizing related aromatic acids have been successfully developed using water as the reaction medium. google.com

Atom Economy: Designing reactions to maximize the incorporation of all reactant atoms into the final product is a fundamental green principle. acs.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

The continuous effort to align synthetic methodologies with the principles of green chemistry is leading to more sustainable and economically viable processes for producing this compound and related compounds.

Derivatization Strategies for the 4-Benzoylphenyl Scaffold

The 4-benzoylphenyl scaffold serves as a versatile platform in synthetic chemistry, amenable to a variety of derivatization strategies. These modifications are primarily focused on the functionalization of precursor molecules such as 4-hydroxybenzophenone and 4-aminobenzophenone (B72274), allowing for the introduction of diverse chemical moieties. These derivatizations are crucial for tuning the physicochemical and biological properties of the resulting compounds. Key strategies include etherification, esterification, amidation, and electrophilic aromatic substitution.

One of the most common precursors for derivatization is 4-hydroxybenzophenone. The phenolic hydroxyl group provides a reactive site for introducing a wide range of functional groups. For instance, the synthesis of various ether derivatives has been accomplished by reacting 4-hydroxybenzophenone with different alkyl or aryl halides. royalsocietypublishing.org A general method involves refluxing a mixture of 4-hydroxybenzophenone with an appropriate halide in the presence of a base like potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a solvent like dichloromethane. royalsocietypublishing.org This approach has been used to synthesize a series of 4-substituted benzophenone (B1666685) ethers with moderate to high yields. royalsocietypublishing.org

Another key derivatization route is esterification. For example, 4-hydroxybenzophenone can be reacted with acyl chlorides, such as lauroyl chloride, to form the corresponding esters. google.com This reaction is typically carried out by heating the reactants, and after the reaction, the excess reagents and byproducts are removed to yield the final product. google.com

The 4-aminobenzophenone molecule offers another avenue for derivatization through its amino group. This nucleophilic group can react with various electrophiles to form amides. For instance, novel N-(4-benzoylphenyl)-2-furamide derivatives have been synthesized by treating various substituted furan-2-carboxylate (B1237412) derivatives with 4-aminobenzophenone in the presence of sodium hydride and dimethylformamide (DMF). thieme-connect.com Similarly, N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives have been prepared by reacting substituted pyrrole (B145914) esters with 4-aminobenzophenone at elevated temperatures. japsonline.com

Furthermore, the aromatic rings of the 4-benzoylphenyl scaffold can undergo electrophilic substitution reactions. The substitution patterns on 4-hydroxybenzophenone and its methyl ether have been investigated. rsc.org Direct chlorination of 4-hydroxybenzophenone in acetic acid solution yields 3:5-dichloro-4-hydroxybenzophenone. rsc.org Bromination can be controlled to produce either 3-bromo- (B131339) or 3:5-dibromo-4-hydroxybenzophenone. rsc.org Iodination of 4-hydroxybenzophenone in an alkaline solution results in the 3-iodo-derivative, while treatment with iodine monochloride in acetic acid leads to 3:5-di-iodo-4-hydroxybenzophenone. rsc.org Nitration of 4-hydroxybenzophenone can also be controlled to introduce one or two nitro groups at the 3 and 5 positions. rsc.org

The Fries rearrangement of phenolic esters of benzophenone represents another synthetic strategy to create hydroxylated aryl ketones with different substitution patterns. ajchem-a.comjocpr.com This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. ajchem-a.com

Finally, the synthesis of more complex derivatives, such as 1-(4-benzoylphenyl)imidazole, has also been reported, highlighting the broad scope of derivatization possible from this versatile scaffold. nih.gov

The following tables summarize some of the reported derivatization strategies for the 4-benzoylphenyl scaffold, focusing on the precursor, reagents, and resulting derivatives.

Table 1: Derivatization of 4-Hydroxybenzophenone

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Etherification | Propyl bromide, K2CO3, TBAB, Dichloromethane, Reflux, 6h | Phenyl(4-propoxyphenyl)methanone | 81 | royalsocietypublishing.org |

| Etherification | Benzyl chloride, K2CO3, TBAB, Dichloromethane, Reflux, 6h | (4-(Benzyloxy)phenyl)(phenyl)methanone | 82 | royalsocietypublishing.org |

| Esterification | Lauroyl chloride, n-Heptane, 60°C then 100°C | 4-Benzoylphenyl laurate | 94-96 | google.com |

| Halogenation (Bromination) | Bromine, Acetic acid | 3-Bromo-4-hydroxybenzophenone | - | rsc.org |

| Halogenation (Bromination) | Bromine (excess), Acetic acid | 3,5-Dibromo-4-hydroxybenzophenone | - | rsc.org |

| Halogenation (Iodination) | Iodine, KI, Alkaline solution | 3-Iodo-4-hydroxybenzophenone | - | rsc.org |

| Nitration | Nitric acid, Acetic acid, 50°C | 3-Nitro-4-hydroxybenzophenone | - | rsc.org |

Table 2: Derivatization of 4-Aminobenzophenone

| Reaction Type | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amidation | Substituted furan-2-carboxylate, NaH, DMF, 100°C, 24h | N-(4-benzoylphenyl)-2-furamide derivatives | 15 (for 3d) | thieme-connect.com |

| Amidation | Ethyl-4-bromopyrrole-2-carboxylate, DMF, 150°C, 5 days | N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide | - | japsonline.com |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of 4-Benzoylphenyl Dimethylsulfamate Reactivity

The reactivity of this compound is largely dictated by the chemistry of the sulfamate (B1201201) ester group. Mechanistic studies on analogous aryl sulfamates provide significant insight into the potential pathways for nucleophilic substitution and elimination reactions.

The sulfamate moiety can act as a leaving group in nucleophilic substitution reactions. Nucleophilic attack can occur at the sulfur atom of the sulfamate group or at the aromatic carbon to which the sulfamate is attached (nucleophilic aromatic substitution, SNAr). The viability of these pathways depends on the nucleophile, solvent, and reaction conditions.

Displacement reactions on related sulfonium (B1226848) compounds have been shown to proceed through various mechanisms, including mixed SN1/SN2 pathways, depending on the nucleophile and ionic strength of the medium. For aryl sulfamates, SNAr reactions are a significant pathway, particularly when the aromatic ring is activated by electron-withdrawing groups. researchgate.net The benzoyl group in the para position of this compound is electron-withdrawing, which would facilitate nucleophilic attack on the ipso-carbon. Studies on tetrazine substitutions with phenols and thiols have demonstrated the dynamic and reversible nature of some SNAr reactions. nih.gov The mechanism can be concerted or stepwise, involving the formation of a Meisenheimer complex. researchgate.net

The aminolysis of sulfamate esters in non-aqueous solvents has been investigated, with evidence pointing towards a concerted E2-type mechanism. rsc.org Studies on the reaction of 4-nitrophenyl sulfamate, a model for medicinally important sulfamate esters, with various amines have shown that the reaction proceeds via an elimination pathway. researchgate.net

The kinetics of these reactions often show a second-order dependence on the concentration of the amine. Brönsted plots, which correlate the reaction rate with the basicity of the amine, can be biphasic. For the aminolysis of 4-nitrophenyl sulfamate with alicyclic amines, an initial Brönsted slope (β) of 0.53 was observed, changing to 0.19 for more basic amines. This change is interpreted as a shift in the mechanism or the rate-determining step, possibly involving the deprotonation of the sulfamate nitrogen. The reactions are believed to proceed through a dissociative E2 or E1cB-type mechanism, involving the formation of N-sulfonylamine intermediates (HN=SO2 or -N=SO2) on the reaction pathway. researchgate.net Negative entropies of activation for related reactions support a bimolecular (E2) mechanism. researchgate.net

| Reactant System | Mechanism Type | Brönsted β Value | Leaving Group Parameter (βlg) |

|---|---|---|---|

| 4-Nitrophenyl sulfamate + Alicyclic Amines (weaker bases) | E2/E1cB-like | 0.53 | -0.41 |

| 4-Nitrophenyl sulfamate + Alicyclic Amines (stronger bases) | E2/E1cB-like | 0.19 | -0.41 |

| N-phenylmethyl sulfamates + tert-butylamine | E2 with E1cB character | N/A | -1.25 |

While specific rearrangement processes for this compound are not extensively documented in the reviewed literature, competing pathways are inherent in its reactivity. In any nucleophilic reaction, there will be competition between attack at the sulfur center (leading to substitution on sulfur) and attack at the aromatic carbon (SNAr). Similarly, elimination reactions (E2/E1cB) will compete with substitution pathways. The outcome is determined by factors such as the nature of the nucleophile (hardness/softness, basicity, and steric bulk), solvent polarity, and temperature. For instance, strong, sterically hindered bases favor elimination over substitution.

Electrophilic Characteristics and Functional Group Transformations

The electrophilicity of this compound is a key determinant of its chemical behavior, rendering it susceptible to attack by nucleophiles at several key positions. The primary electrophilic centers are the carbonyl carbon of the benzophenone (B1666685) unit and the sulfur atom of the dimethylsulfamate group. Furthermore, the aromatic rings of the benzoyl and phenyl moieties can undergo electrophilic aromatic substitution, with the existing substituents influencing the regioselectivity of these transformations.

The benzophenone portion of the molecule contains a carbonyl group, where the carbon atom is inherently electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilic carbon is a prime target for nucleophilic attack, leading to a variety of functional group transformations. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group, yielding tertiary alcohols after an aqueous workup.

The dimethylsulfamate group, -OSO₂N(CH₃)₂, also presents a significant electrophilic site at the sulfur atom. This sulfur atom is bonded to two highly electronegative oxygen atoms and a nitrogen atom, creating a substantial partial positive charge. This makes it susceptible to nucleophilic attack, potentially leading to the cleavage of the sulfur-oxygen bond. The dimethylsulfamate group can act as a leaving group in nucleophilic substitution reactions, particularly when attached to an aromatic ring.

Moreover, the two phenyl rings of the benzophenone core are subject to electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The benzoyl group is a deactivating group and a meta-director, meaning it will direct incoming electrophiles to the meta positions of the phenyl ring to which it is attached. Conversely, the dimethylsulfamate group, through the phenoxy oxygen, is an ortho-, para-director. The interplay of these directing effects would likely result in complex product mixtures in electrophilic aromatic substitution reactions, with the precise outcome dependent on the reaction conditions.

Recent studies on N-aryl sulfamates have revealed their potential to undergo rearrangement reactions. For instance, under certain conditions, N-aryl sulfamates can rearrange to form para-sulfonyl anilines. While this compound is an O-sulfamate, the potential for rearrangements or other intramolecular reactions involving the sulfamate group and the benzophenone structure warrants further investigation.

The table below summarizes the potential electrophilic sites and the corresponding functional group transformations that this compound may undergo.

| Electrophilic Center | Potential Reagents | Resulting Functional Group Transformation |

| Carbonyl Carbon | Grignard Reagents (R-MgX), Organolithium Reagents (R-Li) | Addition to form Tertiary Alcohols |

| Sulfur Atom (Sulfamate) | Strong Nucleophiles | Cleavage of the S-O bond |

| Aromatic Rings | Nitrating agents (HNO₃/H₂SO₄), Halogens (Br₂, Cl₂), Acyl/Alkyl Halides (with Lewis Acid) | Electrophilic Aromatic Substitution (Nitration, Halogenation, Friedel-Crafts Acylation/Alkylation) |

It is important to note that the reactivity of this compound will be a composite of the reactivities of its individual functional groups, and these groups may influence each other's chemical behavior. The development of selective transformations at one site without affecting the other remains a challenge and an area for further research in the synthetic applications of this multifaceted compound.

Advanced Structural Elucidation and Spectroscopic Characterization

Crystallographic Analysis of 4-Benzoylphenyl Dimethylsulfamate and Analogs

Crystallographic techniques provide unparalleled insight into the solid-state structure of molecules, revealing precise bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of crystalline compounds. nih.gov For a molecule like this compound, obtaining a suitable single crystal is the first critical step. This is often achieved by slow evaporation of a solvent from a concentrated solution of the purified compound. mdpi.com

Once a quality crystal is obtained, it is subjected to X-ray diffraction analysis. The resulting diffraction pattern is used to solve the crystal structure, providing a detailed three-dimensional map of electron density. From this map, the precise positions of all non-hydrogen atoms can be determined. While specific crystallographic data for this compound is not publicly available, analysis of related benzophenone (B1666685) derivatives and aryl sulfamates allows for a reliable prediction of its key structural features. bohrium.comresearchgate.net The structure would confirm the connectivity of the benzoyl group to the phenyl ring at the para-position relative to the dimethylsulfamate group.

Hypothetical crystallographic data for this compound, based on common parameters for similar organic molecules, are presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.7 |

| c (Å) | 16.2 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1460 |

| Z | 4 |

This table presents hypothetical data for illustrative purposes.

The flexibility of the this compound molecule, particularly the rotation around the C-C bond connecting the two phenyl rings and the C-O-S linkage, allows for the existence of different conformational isomers. diva-portal.org The benzophenone moiety itself is known to adopt a non-planar conformation, with the two phenyl rings twisted relative to each other. The dihedral angle between the phenyl rings is a key conformational parameter.

High-Resolution Spectroscopic Techniques for Comprehensive Structural Assignment

While crystallography provides a static picture of the molecule in the solid state, spectroscopic methods, particularly NMR, offer detailed structural information in solution.

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. researchgate.net

The ¹H NMR spectrum of this compound would exhibit distinct signals for each chemically non-equivalent proton. The aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm) due to the deshielding effect of the aromatic rings and the electron-withdrawing benzoyl group. The protons of the two methyl groups on the sulfamate (B1201201) nitrogen would appear as a single sharp peak in the upfield region, as they are chemically equivalent.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a separate signal. The carbonyl carbon of the benzophenone group would be particularly deshielded, appearing at a chemical shift of around 195 ppm. The aromatic carbons would resonate in the 120-140 ppm range, with their exact shifts influenced by the substituents. The methyl carbons of the dimethylsulfamate group would be found in the upfield region of the spectrum.

A hypothetical table of expected NMR chemical shifts for this compound is provided below, based on data for similar structures. nih.govmdpi.com

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| Carbonyl Carbon | - | ~196 |

| Aromatic Carbons | - | ~128-140 |

| Aromatic Protons | ~7.3-7.9 | - |

| Methyl Carbons | - | ~40 |

| Methyl Protons | ~3.1 | - |

This table presents hypothetical data for illustrative purposes.

Two-dimensional (2D) NMR techniques are invaluable for unambiguously assigning the signals observed in 1D NMR spectra and for establishing the connectivity within the molecule. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. scribd.com For this compound, COSY would show correlations between adjacent protons on the aromatic rings, helping to assign the signals of the benzoyl and phenyl portions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. scribd.com This allows for the direct assignment of protonated carbons. For example, each aromatic proton signal would show a correlation to its corresponding aromatic carbon signal.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus providing a comprehensive structural confirmation of this compound in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the vibrational modes of a molecule, providing a unique "fingerprint."

For a molecule like this compound, IR and Raman spectra would be expected to reveal characteristic absorption bands corresponding to its functional groups. The benzoyl group would exhibit a strong carbonyl (C=O) stretching vibration, typically in the range of 1630-1680 cm⁻¹. The aromatic phenyl rings would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The dimethylsulfamate group (-OSO₂N(CH₃)₂) would have distinctive S=O and S-O stretching frequencies, as well as C-N stretching vibrations.

A hypothetical data table for the expected major vibrational bands is presented below. It is important to note that these are estimated ranges and the actual experimental values could vary.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carbonyl (C=O) | Stretching | 1630 - 1680 | Strong |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium to Strong |

| Sulfamate S=O | Asymmetric Stretch | 1340 - 1380 | Strong |

| Sulfamate S=O | Symmetric Stretch | 1150 - 1190 | Strong |

| Sulfamate S-O | Stretching | 800 - 900 | Medium |

| C-N | Stretching | 1000 - 1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is a key analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

For this compound, the molecular ion peak (M+) would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would be expected to show characteristic losses of functional groups. For instance, cleavage of the ester-like bond could result in fragments corresponding to the benzoylphenyl cation and the dimethylsulfamate radical. Further fragmentation of the benzoylphenyl cation could lead to the loss of a carbonyl group, yielding a phenyl cation.

A potential fragmentation pathway could involve the following key fragments:

| m/z Value | Proposed Fragment Ion |

| [M]+ | Molecular ion of this compound |

| [M - N(CH₃)₂]+ | Loss of the dimethylamino group |

| [M - OSO₂N(CH₃)₂]+ | Loss of the dimethylsulfamate group |

| [C₆H₅CO]+ | Benzoyl cation |

| [C₆H₅]+ | Phenyl cation |

Conformational Analysis and Stereochemical Characterization

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotatable bonds would be the C-O bond linking the phenyl ring to the sulfamate group and the C-C bond between the phenyl ring and the carbonyl group.

The relative orientation of the two phenyl rings and the conformation of the dimethylsulfamate group would be of interest. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR experiments like NOESY, could provide insights into the through-space proximity of different protons, helping to deduce the preferred conformation in solution. Computational modeling, using methods like Density Functional Theory (DFT), would also be a valuable tool to calculate the energies of different conformers and predict the most stable structures.

As this compound does not possess a chiral center in its core structure as named, it would not exhibit stereoisomerism in the form of enantiomers or diastereomers unless a chiral substituent is introduced.

In-depth Search Reveals No Public Data on "this compound"

A comprehensive investigation into the chemical compound "this compound" has yielded no publicly available scientific literature, research data, or computational studies. As a result, the generation of a detailed article focusing on its theoretical and computational chemistry, as per the requested outline, is not possible.

Extensive searches across a wide array of scientific databases and scholarly search engines for information pertaining to "this compound" have failed to retrieve any relevant documents. This includes searches for its synthesis, properties, and any form of theoretical or computational analysis.

The absence of information prevents the creation of scientifically accurate content for the specified topics, which were to include:

Quantum Chemical Calculations on Molecular and Electronic Structure: No Density Functional Theory (DFT) studies, ground state geometries, energetics, or calculations of frontier molecular orbitals and reactivity descriptors for this specific compound could be found.

Prediction of Spectroscopic Properties: There is no available data on the predicted NMR, IR, or UV-Vis spectra of "this compound."

Mechanistic Insights through Transition State Characterization: No research detailing the transition states or reaction mechanisms involving this compound was identified.

Structure-Reactivity Relationships and Computational Design Principles: Without any foundational research, no information on the structure-reactivity relationships or computational design principles for "this compound" is available.

It is possible that "this compound" is a novel compound that has not yet been synthesized or characterized in published literature, or it may be referred to by a different nomenclature in existing research, though searches for related terms also proved fruitless. Without any foundational data, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy.

Based on a comprehensive review of available scientific literature, there is insufficient information to generate a detailed article on "this compound" corresponding to the specific applications outlined in the provided structure.

Extensive searches for this particular compound in relation to its role in advanced organic synthesis and materials science did not yield specific research findings for the requested subsections:

Applications in Advanced Organic Synthesis and Materials Science

4-Benzoylphenyl Dimethylsulfamate as a Key Synthetic Intermediate:

No specific examples or detailed research was found describing its role in carbon-carbon bond formation reactions such as arylation.

There is no available literature detailing its utility as a leaving group in targeted synthesis.

Its application as a building block for complex molecular architectures is not documented in accessible sources.

Photoreactive Properties in Polymer Chemistry and Lithography:

No data was found to support its use as a photoinitiator or photosensitizer in polymerization processes.

There is no information regarding its application in photolithography or patterning for microelectronics.

While related compounds containing the "4-benzoylphenyl" moiety, such as 4-benzoylphenyl methacrylate (B99206) and 4-benzoylphenyl acrylate, are well-documented as photoinitiators in polymer science, this functionality cannot be attributed to "this compound" without specific scientific evidence. The search results consistently point to these other derivatives when discussing applications in polymerization and photolithography.

Similarly, while the dimethylsulfamate group can be found in other chemical contexts, its specific function and application as part of the "this compound" structure in advanced synthesis is not described.

Therefore, due to the lack of available data for the specified compound and its applications, it is not possible to provide a scientifically accurate article that adheres to the requested outline.

Advanced Analytical Methodologies for Characterization

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components from a mixture. For a compound like 4-benzoylphenyl dimethylsulfamate, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are invaluable tools.

HPLC is a premier technique for the analysis of non-volatile or thermally labile compounds. The development of a robust HPLC method for this compound would be centered around its chemical properties, specifically the presence of the benzoyl chromophore which allows for UV detection.

A reversed-phase HPLC method is anticipated to be most suitable. The method development would involve the optimization of several parameters to achieve optimal separation and peak shape. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which would effectively retain the analyte. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the compound while maintaining good resolution from any impurities. Detection would be optimally performed using a photodiode array (PDA) detector, set at a wavelength where the benzoyl moiety exhibits maximum absorbance, likely around 254 nm. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector | PDA at 254 nm |

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For purity assessment and quantification of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be employed. The compound's volatility would determine the feasibility of this technique. Assuming sufficient thermal stability, a GC method would involve injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column.

The choice of column is critical, with a mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, being a suitable starting point. mdpi.com The oven temperature would be programmed to ramp up, allowing for the separation of the analyte from any volatile impurities based on their boiling points and interactions with the stationary phase. For purity assessment, the peak area percentage of this compound relative to the total area of all peaks in the chromatogram would be calculated. For quantification, a calibration curve would be generated using standards of known concentration.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power, providing both separation and structural information in a single analysis. actascientific.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for trace analysis and metabolite identification. tandfonline.comresearchgate.net In this method, the eluent from the HPLC is directed into a mass spectrometer. For this compound, an electrospray ionization (ESI) source would likely be used to generate gas-phase ions of the molecule. The first mass analyzer (Q1) would select the precursor ion (the molecular ion of the compound), which is then fragmented in a collision cell (q2). The resulting product ions are then analyzed by a second mass analyzer (Q3). This process, known as selected reaction monitoring (SRM), provides a high degree of specificity and sensitivity, making it ideal for detecting the compound at very low concentrations in complex matrices and for identifying potential metabolites by characterizing their fragmentation patterns. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique, particularly for the identification of volatile compounds. nih.govresearchgate.net After separation on the GC column, the analyte enters the mass spectrometer, where it is typically ionized by electron impact (EI). This high-energy ionization method causes extensive fragmentation of the molecule, producing a unique mass spectrum that serves as a "fingerprint" for identification. This fragmentation pattern can be compared to spectral libraries for confirmation of the compound's identity and can be used to elucidate the structure of unknown impurities or metabolites.

Table 2: Representative Mass Spectrometry Parameters for this compound

| Technique | Parameter | Setting |

|---|---|---|

| LC-MS/MS | Ionization Mode | ESI Positive |

| Precursor Ion (m/z) | [M+H]⁺ | |

| Collision Energy | Optimized for fragmentation | |

| Monitored Transitions | Specific precursor-product ion pairs | |

| GC-MS | Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 50-500 amu | |

| Key Fragment Ions (m/z) | Based on the benzoyl and dimethylsulfamate moieties |

Gas Chromatography-Infrared (GC-IR) spectroscopy is a hyphenated technique that provides real-time infrared spectra of compounds as they elute from a GC column. nih.gov This technique is particularly useful for differentiating between isomers that may have very similar mass spectra but different IR spectra. nih.gov For this compound, the IR spectrum would show characteristic absorption bands for the carbonyl (C=O) group of the benzophenone (B1666685) moiety, the S=O and S-N bonds of the dimethylsulfamate group, and the aromatic C-H and C=C bonds. The vapor-phase IR spectra obtained from GC-IR can be unique and aid in the unequivocal identification of the compound. nih.gov

UV-Visible spectrophotometry is a straightforward and cost-effective method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The benzoyl group in this compound is a strong chromophore, making this technique highly applicable. researchgate.netscialert.net

To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of this compound at its wavelength of maximum absorbance (λmax). The λmax would be determined by scanning a solution of the compound across a range of UV wavelengths. researchgate.net The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve, following the Beer-Lambert law.

Table 3: Illustrative UV-Vis Spectrophotometric Data for Calibration

| Concentration (µg/mL) | Absorbance at λmax |

|---|---|

| 1 | 0.102 |

| 2 | 0.205 |

| 5 | 0.510 |

| 10 | 1.020 |

| 15 | 1.530 |

Future Research Directions and Emerging Avenues

Development of Novel Catalytic Systems for Sulfamate (B1201201) Synthesis

The synthesis of aryl sulfamates, including derivatives like 4-benzoylphenyl dimethylsulfamate, is an area ripe for catalytic innovation. Current methods often rely on stoichiometric reagents, but the field is moving towards more efficient catalytic approaches.

Recent advancements have focused on the development of palladium-based catalytic systems for the amination of aryl sulfamates, allowing for the coupling of a wide variety of nitrogen-based nucleophiles. acs.org Additionally, iron-catalyzed alkylations of aryl sulfamates have been shown to be effective for creating carbon-carbon bonds. nih.gov Future research could adapt these catalytic systems for the efficient synthesis of this compound and its analogues. A key challenge will be to develop catalysts that are tolerant of the benzophenone (B1666685) group.

Another promising direction is the use of activated aryl sulfamates as group transfer reagents in catalytic sulfamoylation of alcohols. acs.org This strategy could be explored for the synthesis of a variety of sulfamate esters under mild conditions. Furthermore, new sulfur(IV) fluoride (B91410) exchange (SuFEx) strategies are being developed to access synthetically challenging substituted sulfamate esters from alkyl alcohols and amines, which could be adapted for the synthesis of novel sulfamate compounds. rsc.org

| Catalyst System | Reactants | Potential Application for this compound Synthesis |

| Palladium-Phosphine Complex | Aryl sulfamates, Amines | Could be adapted for the final amination step to form the dimethylsulfamate group. |

| Iron-NHC Complex | Aryl sulfamates, Grignard reagents | Potentially useful for modifying the phenyl ring of the benzophenone moiety before or after sulfamate installation. |

| N-methylimidazole (organocatalyst) | Alcohols, Activated aryl sulfamates | A potential method for synthesizing the parent aryl sulfamate from 4-hydroxybenzophenone (B119663). |

| N-methylimidazolium sulfinyl fluoride (MISF) | Alcohols, Amines, Oxidant | A novel two-step approach to form the substituted sulfamate ester. |

Exploration of Unprecedented Reactivity Patterns for the Compound

The unique combination of a photoreactive benzophenone core and a potentially reactive sulfamate group suggests that this compound could exhibit novel reactivity patterns. The directing group ability of sulfamates in C-H functionalization reactions is an area of active research. scite.ai It is conceivable that the sulfamate group in this compound could direct reactions to specific positions on the benzoyl or phenyl rings.

Furthermore, sulfamate esters have been shown to guide the functionalization of remote, unactivated C(sp³)–H bonds through radical-mediated processes. researchgate.net The benzophenone moiety, a known photosensitizer, could be used to initiate such radical reactions upon UV irradiation, leading to unprecedented intramolecular and intermolecular transformations. medicaljournals.semedicaljournals.se The interplay between the photo-excited benzophenone and the sulfamate group could lead to new synthetic methodologies.

Design of Next-Generation Photofunctional Materials

Benzophenone and its derivatives are widely used as photoinitiators in UV-curing applications for inks, coatings, and in the manufacturing of optical materials. wikipedia.orgmassivechem.com The benzophenone moiety in this compound allows it to absorb UV light and transition to an excited triplet state with high efficiency. wikipedia.org This property makes it a prime candidate for incorporation into polymers to create novel photofunctional materials.

By polymerizing a derivative of this compound (for instance, a methacrylate-functionalized version), it could be integrated into polymer networks. Upon UV irradiation, the benzophenone group could initiate polymerization or cross-linking, a process vital in industries like electronics and 3D printing. massivechem.com The sulfamate group, in this context, could serve to tune the material's physical properties, such as solubility, thermal stability, or its interaction with other components in a composite material. Research in this area would involve synthesizing polymerizable monomers of this compound and studying the properties of the resulting photofunctional polymers.

Interdisciplinary Applications in Chemical Biology (Mechanistic Focus) and Advanced Materials Science

The intersection of chemistry and biology, or chemical biology, often utilizes small molecules to probe and manipulate biological systems. mdpi.com The sulfamate functional group is found in many bioactive compounds and has been explored for its potential in medicinal chemistry. acs.org Specifically, sulfamate-based electrophiles are being investigated for their use in covalent ligand-directed release (CoLDR) chemistry, where a molecule can release a payload upon reacting with a specific biological target. researchgate.netnih.govgoogle.com

The this compound scaffold could be engineered into a chemical probe. The benzophenone unit acts as a photo-affinity label; upon UV activation, it can form a covalent bond with nearby biomolecules, allowing for the identification of protein-small molecule interactions. The dimethylsulfamate group could be designed to be a "warhead" that reacts with a specific nucleophilic residue on a target protein, or it could be part of a self-immolative linker that releases a fluorescent reporter or a drug upon target engagement. acs.orgnih.gov Such probes would be invaluable for studying enzyme mechanisms and for identifying new drug targets.

In advanced materials science, the unique combination of functionalities in this compound could be exploited to create "smart" materials that respond to light. For example, materials incorporating this compound could be designed to change their surface properties, release a payload, or alter their mechanical properties upon exposure to UV light. This could have applications in areas such as targeted drug delivery, tissue engineering, and the development of responsive coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.